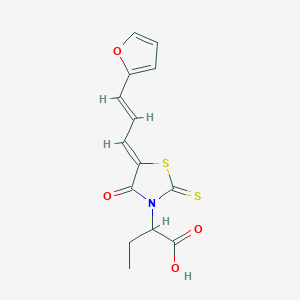

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a multi-step process involving the condensation of furan-2-carbaldehyde with an appropriate thiazolidinone precursor under controlled conditions.

The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of double bonds and the desired (Z) and (E) configurations.

Industrial Production Methods:

Industrial synthesis often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of advanced catalytic systems, continuous flow reactors, and precise temperature control to achieve efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions:

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

In oxidation reactions, specific oxidizing agents like potassium permanganate may convert functional groups within the molecule.

Reduction reactions often involve agents like lithium aluminum hydride to modify its chemical structure.

Substitution reactions can occur at the furan ring or the thiazolidinone moiety under appropriate conditions, often facilitated by acidic or basic catalysts.

Common Reagents and Conditions:

Common reagents include strong oxidizing and reducing agents, catalysts such as acids or bases, and specific solvents to facilitate the desired chemical transformations.

Major Products Formed:

Major products depend on the specific type of reaction and conditions used. For instance, oxidation might yield oxidized derivatives of the original compound, while reduction can produce more reduced analogs. Substitution reactions might lead to new compounds with altered functional groups at specific positions.

Scientific Research Applications: This compound holds potential across multiple scientific domains:

In chemistry , it serves as a model for studying reaction mechanisms and synthetic methodologies due to its complex structure.

In biology , researchers explore its interactions with biological molecules, assessing its potential as a biochemical tool or a therapeutic candidate.

In medicine , initial studies might investigate its pharmacological properties, including potential anti-inflammatory or anticancer activities.

In industry , it could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors.

Its molecular structure allows it to bind to active sites or undergo transformations that modulate biochemical pathways. Detailed studies might reveal its binding affinities, inhibitory effects, or activation properties on various targets.

Vergleich Mit ähnlichen Verbindungen

Compared to other thiazolidinone derivatives or furan-based compounds, this compound's unique combination of functional groups sets it apart, potentially leading to distinct chemical and biological activities.

Similar compounds include other furan-2-yl derivatives and thiazolidinone analogs, each with varying chemical reactivity and application potential. These similarities and differences highlight the specific advantages and challenges associated with the compound .

Biologische Aktivität

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound belonging to the thiazolidinone class. This compound exhibits a unique structural configuration that endows it with significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO4S2, with a molecular weight of approximately 309.36 g/mol. Its structure includes a thiazolidinone ring and a furan moiety, both of which are known for their biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microbes.

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Derivatives of thiazolidinones, including this compound, have shown moderate to strong antiproliferative activity against several cancer cell lines. For instance, a study highlighted that modifications in the functional groups at the C-terminal of related thiazolidinone compounds led to enhanced cytotoxic effects in human leukemia cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, as evidenced by assays measuring lactate dehydrogenase (LDH) release and flow cytometry analysis .

Molecular docking studies suggest that this compound may interact with specific biological targets such as PPAR gamma and VEGFR2, which are crucial in inflammation and cancer progression. These interactions could modulate various signaling pathways, contributing to its therapeutic effects.

Case Studies

- Antiproliferative Effects : In one study, derivatives of thiazolidinones were synthesized and tested for their antiproliferative activity. Among these, compounds with electron-donating groups at specific positions exhibited significant cytotoxicity against leukemia cell lines, underscoring the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Antimicrobial | Significant inhibition | Various bacterial strains | Disruption of cell membrane integrity |

| Anticancer | Moderate to strong antiproliferation | Human leukemia cell lines | Induction of apoptosis and cell cycle arrest |

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-2-10(13(17)18)15-12(16)11(21-14(15)20)7-3-5-9-6-4-8-19-9/h3-8,10H,2H2,1H3,(H,17,18)/b5-3+,11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKWAMTXNAHKJ-PGACXJNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.